2-[1-(1H-pyrrol-1-yl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone
Description
2-[1-(1H-pyrrol-1-yl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone is a nitrogen- and sulfur-containing heterocyclic compound featuring a cyclohexyl group substituted with a pyrrole ring and a thiomorpholine-acetyl moiety.
Properties
Molecular Formula |
C16H24N2OS |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(1-pyrrol-1-ylcyclohexyl)-1-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C16H24N2OS/c19-15(17-10-12-20-13-11-17)14-16(6-2-1-3-7-16)18-8-4-5-9-18/h4-5,8-9H,1-3,6-7,10-14H2 |
InChI Key |
JDTVAMILCOBDQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N2CCSCC2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Thiomorpholine Moiety Addition: The thiomorpholine ring can be synthesized by reacting a suitable amine with sulfur and formaldehyde under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-pyrrol-1-yl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[1-(1H-pyrrol-1-yl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs include derivatives with modified nitrogen-containing substituents (e.g., piperidine, piperazine) or oxygen-containing morpholine groups. Key comparisons are summarized below:
*Note: The molecular formula and weight for the target compound are inferred from conflicting evidence (C₁₁H₁₅NO₂S in vs. structural expectations for thiomorpholine).
Key Differences and Implications
Substituent Effects: Thiomorpholine vs. Piperidine/Piperazine vs. Thiomorpholine: Piperazine derivatives (e.g., 4-chlorophenylpiperazine) introduce aromaticity and polarity, which may enhance receptor binding but reduce metabolic stability.
Synthetic Routes :
- Analogs in were synthesized via refluxing in DMF/EtOH with piperidine, a method likely applicable to the target compound. However, the thiomorpholine group may require specialized sulfur-containing precursors.
Spectroscopic Data :
- While direct data for the target are lacking, analogs in (e.g., compound 7b) show characteristic IR peaks for C=O (~1720 cm⁻¹) and NH₂ (~3300 cm⁻¹), which may align with the target’s thiomorpholine and pyrrole groups.
Biological Relevance :
- Thiomorpholine’s sulfur atom could mimic cysteine or methionine residues in enzymatic targets, a feature absent in morpholine or piperidine analogs.
Research Findings and Limitations
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